molecular formula C9H9N5O2 B2741218 4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione CAS No. 303969-70-2

4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2741218
CAS No.: 303969-70-2
M. Wt: 219.204
InChI Key: AQVWVWNEWBXFLK-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione is a high-purity chemical compound supplied for research and development purposes. This purinoimidazole derivative serves as a key scaffold in medicinal chemistry and drug discovery. Researchers utilize this core structure to develop and study novel molecules with potential biological activity. The compound's structure is related to a class of molecules investigated for various scientific applications, including as intermediates in the synthesis of more complex targets . The mechanism of action for this specific compound is an area of active investigation, but related analogues are known to function by interacting with specific enzymatic targets or biological pathways, modulating their activity to elicit a research response . This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, and is strictly not intended for human or veterinary consumption.

Properties

IUPAC Name

4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-4-3-14-5-6(11-8(14)10-4)13(2)9(16)12-7(5)15/h3H,1-2H3,(H,10,11)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVWVWNEWBXFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diamino-6-hydroxy-2-methylpyrimidine with formic acid and formaldehyde. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Diversity

The purinoimidazoledione core allows extensive modifications, leading to derivatives with distinct physicochemical and biological properties. Key comparisons include:

Substituent Position and Type
  • 4,7-Dimethyl derivative : The methyl groups at positions 4 and 7 simplify the structure, reducing steric hindrance while maintaining moderate lipophilicity.
  • 6-(2-Chlorophenyl)-4,7-dimethyl derivative: Introduces a chlorophenyl group at position 6, enhancing aromatic interactions in binding assays. Its SMILES notation (CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC(=O)C)C) highlights the chloroaromatic and propionyl substituents, which increase molecular weight and polarity .
  • 6-Butyl-2,4-dimethyl-7-(4-methylphenyl) derivative : Features a butyl chain and methylphenyl group, resulting in a larger molecular formula (C20H23N5O2) and molar mass (365.43 g/mol). This increases hydrophobicity and may improve membrane permeability .
  • 2,4-Dimethyl-6-(3-morpholin-4-ium-propyl)-7-phenyl derivative : Incorporates a charged morpholinium group, enhancing solubility in polar solvents. The SMILES structure (CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC[NH+]4CCOCC4)C5=CC=CC=C5) reflects its ionic character, which could influence receptor binding .
Halogenated Derivatives
  • This derivative’s structural complexity (e.g., 361985-93-5) suggests utility in drug design .
  • ZINC170624334: A related purinoimidazoledione derivative with a 4-bromophenyl and hydroxyethyl group.
Molecular Weight and Solubility
Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Profile
4,7-Dimethyl derivative C11H10N4O2 242.23 4,7-dimethyl Moderate lipophilicity
6-Butyl-2,4-dimethyl-7-(4-MePh) C20H23N5O2 365.43 Butyl, methylphenyl High hydrophobicity
6-(2-Chlorophenyl)-4,7-dimethyl C17H14ClN5O3 379.78 Chlorophenyl, oxidanylidenepropyl Polar due to ketone group
Morpholinium-containing derivative C23H28N6O3+ 436.51 Morpholinium-propyl, phenyl High aqueous solubility
  • Electron-Withdrawing Groups: Derivatives like 6-chloro-5-((3,4-dichlorophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (11d) feature trifluoromethyl and chloro groups, increasing stability and altering electronic distribution for enhanced receptor affinity .
  • Charged Groups : The morpholinium substituent in 2,4-dimethyl-6-(3-morpholin-4-ium-propyl)-7-phenyl derivative improves solubility, critical for bioavailability .

Biological Activity

4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione is a heterocyclic compound belonging to the purine derivatives class. Its unique structure, characterized by fused imidazole and purine rings, contributes significantly to its biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparison with related compounds.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 4,5-diamino-6-hydroxy-2-methylpyrimidine with formic acid and formaldehyde. This process includes several steps such as condensation and cyclization to yield the desired compound .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves inhibition of bacterial enzymes critical for cell wall synthesis or DNA replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit specific enzymes involved in DNA replication and repair processes, leading to reduced proliferation of cancer cells. The unique fused ring structure allows it to interact effectively with biological targets .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has demonstrated potential anti-inflammatory and antioxidant activities. These properties make it a candidate for further research in therapeutic applications .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This binding modulates their activity and leads to various biological effects. For instance, it may inhibit the activity of enzymes involved in nucleic acid metabolism .

Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
6-MethylpurineSimilar purine derivativeAntimicrobial
ImidazoleBasic heterocyclic structureAntifungal, Antiviral

Uniqueness : The specific substitution pattern and fused ring structure of this compound set it apart from other derivatives in terms of biological activity and therapeutic potential .

Case Studies

  • Antimicrobial Activity Study : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial effects against S. aureus and E. coli. Among these compounds, those similar to this compound showed significant antibacterial activity compared to standard antibiotics .
  • Anticancer Mechanism Investigation : A study focused on the inhibition of DNA polymerase by imidazole derivatives revealed that compounds like this compound could effectively reduce cancer cell proliferation through enzyme inhibition .

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